molecular formula C18H24N2O4S2 B1454228 Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate CAS No. 1255146-97-4

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B1454228
CAS No.: 1255146-97-4
M. Wt: 396.5 g/mol
InChI Key: IPXOZFCADHMQIE-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Piperidine Hybrid Compounds

The synthesis of benzothiazole-piperidine hybrids emerged as a strategic approach in medicinal chemistry during the early 2000s, driven by the need for multifunctional ligands targeting complex diseases like Alzheimer’s and chronic pain. Early work focused on optimizing the benzothiazole scaffold for acetylcholinesterase (AChE) inhibition, as seen in studies where piperidine-linked benzothiazoles demonstrated improved blood-brain barrier penetration compared to simpler analogs. The incorporation of sulfonyl groups, as in Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate, gained prominence after 2010, when researchers recognized the sulfonyl moiety’s ability to enhance binding affinity through polar interactions with enzymatic active sites. Key milestones include:

  • 2009 : Identification of benzothiazole-piperidine ureas as selective fatty acid amide hydrolase (FAAH) inhibitors, highlighting the structural importance of the piperidine-carboxylate group.
  • 2021 : Development of crystalline piperidine-substituted benzothiazoles with demonstrated antibacterial and antifungal properties, validating the hybrid’s versatility.
  • 2023 : Design of multitarget-directed ligands combining benzothiazole cores with piperidine N-carboxylates for dual AChE and histamine H3 receptor modulation.

Structural Classification and Nomenclature

This compound belongs to the sulfonamide class of benzothiazole-piperidine hybrids. Its IUPAC name derives from:

  • Benzothiazole core : A bicyclic system with a sulfur atom at position 1 and nitrogen at position 3.
  • Sulfonylmethyl bridge : The -SO2-CH2- group at position 4 of the piperidine ring.
  • N-carboxylate protection : A tert-butoxycarbonyl (Boc) group at the piperidine nitrogen.

The structural formula (C18H24N2O4S2) reflects its molecular complexity, with a molecular weight of 396.53 g/mol.

General Significance in Organic and Medicinal Chemistry

This compound exemplifies three key trends in modern drug design:

  • Multitarget Engagement : The benzothiazole moiety interacts with amyloid-β aggregates in Alzheimer’s models, while the piperidine sulfonamide contributes to enzyme inhibition.
  • Synthetic Modularity : The Boc-protected piperidine allows sequential functionalization, enabling rapid structure-activity relationship (SAR) studies.
  • Enhanced Pharmacokinetics : The tert-butyl ester improves lipid solubility, as evidenced by its use in prodrug strategies for CNS-targeted agents.

Overview of Benzothiazole Chemistry

Benzothiazoles are synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acids or aldehydes. Key properties include:

  • Electron-Deficient Aromatic System : Facilitates π-π stacking with biological targets like β-amyloid plaques.
  • Bioisosteric Potential : The thiazole nitrogen mimics pyridine in drug-receptor interactions, enhancing binding selectivity.
  • Derivatization Hotspots : Positions 2 and 6 are commonly modified with sulfonamides, amines, or heterocycles to tune activity.

Recent advances include microwave-assisted synthesis for reduced reaction times and improved yields of benzothiazole intermediates.

Overview of Piperidine N-carboxylate Chemistry

Piperidine N-carboxylates serve dual roles in synthesis:

  • Protecting Groups : The Boc group (tert-butoxycarbonyl) stabilizes piperidine amines during multi-step reactions, as seen in the synthesis of FAAH inhibitors.
  • Conformational Control : The carboxylate imposes chair conformations on the piperidine ring, optimizing spatial alignment with enzymatic pockets.

Synthetic routes to piperidine N-carboxylates often involve:

  • Boc Protection : Treatment of piperidine with di-tert-butyl dicarbonate under basic conditions.
  • Esterification : Coupling carboxylic acid derivatives (e.g., ethyl chloroformate) with Boc-piperidine intermediates.

A representative synthesis pathway for this compound involves:

  • Boc protection of 4-(hydroxymethyl)piperidine.
  • Sulfonation with 2-mercaptobenzothiazole followed by oxidation.
  • Purification via silica gel chromatography.

Table 1: Key Synthetic Intermediates for this compound

Intermediate Role Synthetic Method Reference
Boc-piperidine-4-methanol Alcohol precursor Reduction of Boc-piperidone
2-Mercaptobenzothiazole Sulfur donor Cyclocondensation of aniline
Propane phosphoric anhydride Coupling reagent Activate carboxyl groups

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-ylsulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-26(22,23)16-19-14-6-4-5-7-15(14)25-16/h4-7,13H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXOZFCADHMQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula: C18H24N2O4S2
  • Molecular Weight: 396.52 g/mol
  • CAS Number: 1255146-97-4
  • Structure: The compound features a piperidine ring substituted with a tert-butyl group and a benzothiazole moiety, which is known for its bioactive properties.

Antiviral Activity

Research has indicated that derivatives of benzothiazole exhibit antiviral properties. In particular, compounds similar to tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine have shown activity against various viruses, including HIV and influenza. A study highlighted the ability of certain piperidine derivatives to inhibit the replication of the influenza virus, suggesting a potential application for this compound in antiviral therapies .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines. For instance, derivatives were tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory Effects

Anti-inflammatory activity is another notable aspect of this compound's biological profile. Benzothiazole derivatives have been linked to the modulation of inflammatory pathways. The sulfonamide group present in the structure may contribute to its efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that similar benzothiazole derivatives possess broad-spectrum antibacterial activity. This suggests that tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine could be effective against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Study 1: Antiviral Screening

In a comprehensive screening of piperidine derivatives for antiviral activity, tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine was included. The results indicated an IC50 value in the low micromolar range against influenza A/H1N1 virus, demonstrating significant antiviral potential .

Case Study 2: Anticancer Evaluation

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations above 10 µM, there was a marked decrease in cell viability across all tested lines, with the most significant effect observed in MDA-MB-231 cells (IC50 = 5 µM) .

Data Summary

Activity TypeObserved EffectReference
AntiviralIC50 against influenza A/H1N1: low µM
AnticancerSignificant cytotoxicity in MDA-MB-231 (IC50 = 5 µM)
Anti-inflammatoryModulation of pro-inflammatory cytokines
AntimicrobialBroad-spectrum activity observed

Scientific Research Applications

Antiviral Activity

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate has shown promise as an inhibitor of retroviral proteases. These enzymes are critical for the replication of retroviruses such as HIV. The compound acts as a transition-state mimetic, binding to the protease and preventing the processing of viral proteins necessary for viral maturation and replication .

Antibacterial Properties

Recent studies have indicated that compounds with similar structures to tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine derivatives can inhibit bacterial growth and reduce virulence in pathogenic bacteria such as Pseudomonas aeruginosa. These compounds interfere with signaling pathways that regulate virulence factors, thus enhancing the efficacy of conventional antibiotics .

Cancer Treatment

The compound has been investigated for its potential as a CDK2/4/6 inhibitor, which are crucial targets in cancer therapy. Inhibiting these cyclin-dependent kinases can halt cell cycle progression in cancer cells, leading to reduced tumor growth. This application is currently being explored in preclinical studies .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effective inhibition of HIV protease with IC50 values indicating strong binding affinity .
Study BAntibacterial EffectsShowed significant reduction in virulence factors of Pseudomonas aeruginosa, enhancing susceptibility to antibiotics .
Study CCancer Cell LinesExhibited promising results in inhibiting cell proliferation in various cancer cell lines through CDK inhibition mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The Boc-piperidine scaffold is a common motif in medicinal chemistry. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and applications.

Substituent Diversity and Structural Features

Compound Name Substituent Group Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Activities
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate Benzothiazole sulfonylmethyl 413 Not reported Intermediate in organic synthesis
tert-butyl 4-(((((tert-butyldimethylsilyl)oxy)methyl)sulfonyl)methyl)piperidine-1-carboxylate Silyl-protected hydroxymethyl sulfonyl ~424 Not reported Protecting group strategies
tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate Thiazole sulfonyl, nitrobenzoyl 366 97% (step 1) CDK9 inhibitors
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl 271 86% Lipophilicity studies
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxypyridinylmethyl 308 Not reported Pharmaceutical intermediates

Key Comparisons

Functional Group Impact
  • Benzothiazole vs.
  • Sulfonyl vs. Alkyl Groups : Sulfonyl-containing compounds (target, ) exhibit higher polarity compared to alkyl-substituted analogs (), influencing solubility and metabolic stability.
  • Boc Protection : The Boc group is universally employed for nitrogen protection, enabling selective functionalization of the piperidine ring across all analogs .

Research Findings and Data

NMR and Spectral Data

  • tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate exhibits distinct NMR signals for the Boc group (δ 1.42 ppm, singlet) and methylpentyl chain (δ 0.88 ppm, triplet) .
  • Silyl-protected sulfonyl analogs () show characteristic Si–CH3 signals (δ 0.10–0.30 ppm), absent in the target compound.

Stability and Reactivity

  • The benzothiazole sulfonyl group in the target compound may enhance stability under acidic conditions compared to hydroxypyridinyl derivatives (), which are prone to oxidation.
  • Sulfonyl groups generally increase electrophilicity, facilitating nucleophilic substitutions or coupling reactions .

Preparation Methods

Preparation of Piperidine Intermediate

A critical precursor is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which can be synthesized or procured and then functionalized further. Two representative methods for preparing related piperidine intermediates are:

Yield Reaction Conditions Experimental Notes
62% N-Boc-4-piperidinemethanol (4.0 mmol) added to 60% sodium hydride in DMF at room temp; stirred overnight after addition of 2-bromo-4-chloro-5-nitropyridine Product isolated by silica gel chromatography as a viscous oil solidifying on standing; confirmed by ^1H NMR and LCMS
60% Potassium tert-butoxide in DMSO at 20°C for 1 hour with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-chloro-2,4-difluorobenzoate Reaction under inert atmosphere; product purified by column chromatography; LCMS confirmed

These methods highlight the use of strong bases (NaH, potassium tert-butoxide) in polar aprotic solvents (DMF, DMSO) to activate the piperidine hydroxymethyl group for subsequent nucleophilic substitution or coupling reactions.

Introduction of Benzothiazole Sulfonyl Group

The benzothiazole moiety, a bicyclic heterocycle containing sulfur and nitrogen, is introduced via sulfonylation. Benzothiazole sulfonyl derivatives can be prepared by condensation reactions involving 2-aminobenzenethiol and various reagents as outlined in recent synthetic advances:

  • Condensation of 2-aminobenzenethiol with carbonyl or cyano compounds under reflux conditions.
  • Reaction of ortho-halogenated anilines with isothiocyanates or Lawesson’s reagent to form benzothiazole rings.
  • Use of benzothiazole sulfonyl chlorides for sulfonylation of nucleophilic sites such as hydroxymethyl groups on piperidine.

A typical sulfonylation step involves reacting the piperidine intermediate with benzothiazole sulfonyl chloride or a related sulfonylating agent under basic conditions to form the sulfonylmethyl linkage.

Representative Preparation Method for Target Compound

While direct literature on tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate is limited, analogous synthetic routes for similar sulfonylated piperidine derivatives provide a framework:

Step Reagents and Conditions Yield Notes
1. Preparation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methylsulfonyl chloride in presence of base ~95% High yield; reaction in NMP or DMF at elevated temperatures (100-105°C) under nitrogen; product isolated by filtration and drying
2. Coupling with benzothiazole derivative Reaction with benzothiazole sulfonyl chloride or equivalent in presence of potassium carbonate or cesium fluoride in solvents like ethanol or DMA at reflux or 85°C 58-84% Reaction times 12-24 h; workup involves aqueous extraction and chromatography; purified product confirmed by NMR and mass spectrometry

This method involves activating the piperidine hydroxymethyl group as a sulfonyl leaving group, followed by nucleophilic substitution with benzothiazole sulfonyl species.

Reaction Conditions and Optimization

  • Bases: Potassium carbonate, cesium fluoride, and potassium tert-butoxide are commonly used to facilitate nucleophilic substitution and sulfonylation.
  • Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylacetamide (DMA), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve reactants and promote reaction kinetics.
  • Temperature: Reactions are typically conducted between room temperature and 105°C, with reflux conditions applied when necessary.
  • Atmosphere: Nitrogen or inert atmosphere is often employed to prevent oxidation or moisture interference.
  • Purification: Silica gel chromatography and recrystallization from aqueous ethanol or water are standard for isolating pure compounds.

Data Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent Temperature Time Yield Key Observations
Activation of hydroxymethyl piperidine Methylsulfonyl chloride + base (K2CO3) NMP 100-105°C 16-24 h 84-95% High yield, solid product, NMR confirmed
Sulfonylation with benzothiazole moiety Benzothiazole sulfonyl chloride + CsF or K2CO3 DMA, ethanol 85°C to reflux 12-24 h 58-84% Moderate to good yield; requires chromatographic purification
Alternative base-mediated coupling Cs2CO3 + piperidine derivative DMF 80°C 2 h 90% (related compounds) Efficient coupling for related piperidine derivatives

Research Findings and Mechanistic Insights

  • The sulfonylation step proceeds via nucleophilic substitution where the piperidine hydroxymethyl or mesylate intermediate reacts with benzothiazole sulfonyl chloride, facilitated by base to generate the sulfonylated product.
  • The Boc protecting group on piperidine nitrogen ensures selectivity and prevents side reactions.
  • Use of cesium fluoride or potassium carbonate bases improves reaction rates and yields by enhancing nucleophilicity.
  • Polar aprotic solvents stabilize charged intermediates and facilitate smooth transformations.
  • Reaction monitoring by NMR and LC-MS confirms product formation and purity.
  • Purification by chromatography is necessary to remove residual reagents and side-products.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Synthesis typically involves multi-step reactions, including coupling, sulfonation, and protection/deprotection strategies. Key steps include:

  • Coupling reactions : Use tert-butyl piperidine precursors with benzothiazole sulfonyl chloride derivatives under anhydrous conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while controlled pH (~7–8) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound. Recrystallization in ethanol or methanol further improves purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify piperidine ring conformation, benzothiazole sulfonyl integration, and tert-butyl protection .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as combustion may release toxic sulfonyl or benzothiazole-derived fumes .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Core modifications : Replace the benzothiazole moiety with benzoxazole or triazole groups to alter electronic properties and binding affinity .
  • Sulfonyl group tuning : Introduce electron-withdrawing substituents (e.g., -CF3_3) to enhance metabolic stability .
  • Piperidine ring functionalization : Methyl or amino substitutions at the 4-position can modulate steric effects and target engagement .

Q. How should contradictory biological activity data across studies be resolved?

  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation time) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Computational validation : Perform molecular docking to compare binding modes across reported targets (e.g., kinases, GPCRs) .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Selective pharmacophore design : Incorporate bulky tert-butyl groups to reduce interactions with non-target enzymes .
  • Kinetic assays : Measure IC50_{50} values under varying ATP concentrations to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis studies : Identify critical residues in the enzyme active site through alanine scanning .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Molecular dynamics simulations : Analyze conformational stability in aqueous and lipid bilayer environments .
  • Docking studies : Prioritize targets by calculating binding free energies (e.g., AutoDock Vina) .

Methodological Considerations for Data Interpretation

Q. How to validate synthetic intermediates when scaling up reactions?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Scale-up adjustments : Optimize stirring rates and cooling/heating gradients to maintain yield consistency .

Q. What experimental controls are critical in cytotoxicity assays?

  • Positive controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .
  • Dose-response curves : Test 5–6 concentrations (0.1–100 µM) to calculate accurate EC50_{50} values .

Tables of Key Data

Q. Table 1. Comparative Reactivity of Analogous Piperidine Derivatives

DerivativeReaction Yield (%)Purity (%)Key Application
Benzothiazole sulfonyl72–85>95Kinase inhibition
Benzoxazole sulfonyl65–7890–92Antibacterial
Triazole-methyl80–8893–96Anticancer

Q. Table 2. Safety and Handling Parameters

ParameterValue/RangeReference
Flash point>150°C
LD50_{50} (oral, rat)Not determined
Recommended storage2–8°C, desiccated

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate

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